Myrrhterpenoid O Antiplasmodial Activity: IC50 21 µM vs. Furanodienone (7.4 µM) and Mansumbinol Epoxide (>64 µM) in P. falciparum NF54
In a direct head-to-head comparison within the same isolation and screening study, Myrrhterpenoid O (compound 18) exhibited an IC50 of 21 µM against the chloroquine-sensitive P. falciparum NF54 strain, positioning it as moderately active among the 27 terpenoids tested [1]. The most potent sesquiterpene in the series, furanodienone (compound 7), achieved an IC50 of 7.4 µM (approximately 2.8-fold more potent), while the triterpene rel-(16S,20S)-dihydroxydammar-24-en-3-one (compound 25) was the overall most active with an IC50 of 2.8 µM [1]. In contrast, several other co-isolated compounds, including mansumbinol epoxide (compound 20) and cycloart-24-en-1α,2α,3β-triol (compound 26), showed no significant activity (>64 µM) [1]. This comparative dataset establishes Myrrhterpenoid O as occupying a distinct intermediate potency tier within the myrrh sesquiterpenoid chemical space, with antiplasmodial activity that is neither negligible nor at the high-potency extreme.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 µM |
| Comparator Or Baseline | Furanodienone (compound 7): IC50 = 7.4 µM; rel-(16S,20S)-dihydroxydammar-24-en-3-one (compound 25): IC50 = 2.8 µM; mansumbinol epoxide (compound 20): IC50 > 64 µM |
| Quantified Difference | Myrrhterpenoid O is 2.8-fold less potent than furanodienone; >3-fold more potent than inactive comparators (>64 µM threshold) |
| Conditions | P. falciparum NF54 strain (chloroquine-sensitive); 72-hour incubation; alamarBlue assay for parasite viability; tested at 0.25–64 µM concentration range |
Why This Matters
This head-to-head dataset enables researchers to select Myrrhterpenoid O for studies requiring moderate antiplasmodial activity where high-potency analogs (e.g., furanodienone, IC50 7.4 µM) may exhibit narrower therapeutic windows or different selectivity profiles.
- [1] Greve HL, Kaiser M, Schmidt TJ. Investigation of Antiplasmodial Effects of Terpenoid Compounds Isolated from Myrrh. Planta Med. 2020;86(9):643-654. doi:10.1055/a-1157-9463 View Source
